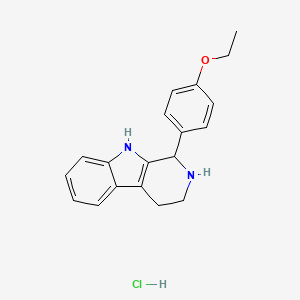

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals

Métodos De Preparación

The synthesis of 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium(II) acetate, triethylamine, and various solvents like toluene and acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques.

Análisis De Reacciones Químicas

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Aplicaciones Científicas De Investigación

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets. The indole core allows it to bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.

The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of the beta-carboline family, compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C19H21ClN2O·HCl with a molecular weight of approximately 348.84 g/mol. Its structure includes a tetrahydro-beta-carboline core, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O·HCl |

| Molecular Weight | 348.84 g/mol |

| CAS Number | [Specific CAS number not provided] |

| Purity | >95% |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, compounds with a similar structure exhibited significant in vitro activity against malaria parasites. One study reported a derivative with an IC50 value of 2.0 nM against Plasmodium falciparum, showcasing the potential for this compound in treating malaria due to its structural similarities .

Trypanocidal Activity

Research has demonstrated that beta-carboline derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. A related compound showed an IC50 of 14.9 µM against the epimastigote form and significant effects on mammalian cells without causing hemolysis . This suggests that this compound may share similar properties.

Cytotoxicity and Antitumor Activity

Studies on structurally related beta-carbolines indicate moderate cytotoxicity against various cancer cell lines including human colon adenocarcinoma (HT-29) and lung cancer cells (NCI-H661). The IC50 values ranged from 8.8 to 18.1 µM across different cell lines . This suggests that the compound may have potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of beta-carbolines is heavily influenced by their structural modifications. The presence of various substituents on the phenyl ring and alterations in the tetrahydro-beta-carboline core can significantly enhance or diminish activity. For instance:

- Substituents : Alkoxy groups like ethoxy can enhance solubility and bioavailability.

- Conformation : The spatial arrangement of functional groups affects binding affinity to biological targets.

Case Studies

- Antimalarial Screening : A study screened a library of compounds similar to this compound and identified several leads with high antimalarial activity based on their ability to inhibit parasite growth effectively .

- Cytotoxicity in Cancer Models : Another investigation evaluated the cytotoxic effects of beta-carboline derivatives in various human tumor cell lines and found promising results indicating selective toxicity towards cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O.ClH/c1-2-22-14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19;/h3-10,18,20-21H,2,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRFLONNFHPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367251-32-9 |

Source

|

| Record name | 1H-Pyrido[3,4-b]indole, 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367251-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.